molecular formula C20H21N5O2 B11007988 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide

Cat. No.: B11007988
M. Wt: 363.4 g/mol
InChI Key: SGWQHSHNSPGBFJ-UHFFFAOYSA-N
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Description

The compound N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[4,3-a]pyridine core with an indole-carboxamide moiety. Its structure includes a methoxy group at position 5 of the indole ring and an isopropyl substituent at position 1, which may influence solubility, metabolic stability, and target binding.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

5-methoxy-1-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-3-carboxamide

InChI

InChI=1S/C20H21N5O2/c1-13(2)25-12-16(15-10-14(27-3)7-8-17(15)25)20(26)21-11-19-23-22-18-6-4-5-9-24(18)19/h4-10,12-13H,11H2,1-3H3,(H,21,26)

InChI Key

SGWQHSHNSPGBFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 1-Isopropyl-5-Methoxy-1H-Indole-3-Carboxamide

The indole precursor is synthesized via a modified Fischer indole synthesis. Key steps include:

  • Condensation : 4-Methoxyphenylhydrazine reacts with 3-oxopentane in acetic acid under reflux to form 5-methoxy-1H-indole.

  • Alkylation : Treatment with isopropyl bromide in the presence of NaH in DMF introduces the isopropyl group at the N1 position (yield: 68–72%).

  • Carboxamide formation : The indole-3-carboxylic acid is activated using thionyl chloride and subsequently reacted with ammonia gas in tetrahydrofuran (THF), yielding the carboxamide (yield: 85%).

Table 1: Optimization of Indole Intermediate Synthesis

StepReagents/ConditionsYieldSource
Fischer indole synthesisAcetic acid, reflux, 12 h70%
N1-IsopropylationIsopropyl bromide, NaH, DMF, 0°C to rt, 6 h68%
Carboxamide formationSOCl₂, NH₃(g), THF, 0°C, 2 h85%

Synthesis of Triazolo[4,3-a]pyridin-3-ylmethanol

This intermediate is critical for introducing the methylene linker. Two methods are documented:

Method A: Cyclization of 2-Hydrazinylpyridine

  • Hydrazine formation : 2-Chloropyridine reacts with hydrazine hydrate in ethanol at 80°C for 8 h.

  • Cyclization : The hydrazinyl intermediate is treated with formic acid under reflux to formtriazolo[4,3-a]pyridine (yield: 65%).

  • Hydroxymethylation : Bromination with N-bromosuccinimide (NBS) in chloroform followed by hydrolysis with aqueous KOH yields the 3-hydroxymethyl derivative (yield: 60%).

Method B: Direct Bromination and Substitution

  • Bromination :Triazolo[4,3-a]pyridine undergoes regioselective bromination at the 3-position using NBS in chloroform (yield: 60%).

  • Hydrolysis : The 3-bromo derivative is hydrolyzed to the hydroxymethyl compound using NaOH in aqueous THF (yield: 78%).

Coupling Strategies for Final Assembly

The indole carboxamide and triazolo-pyridine intermediates are coupled via nucleophilic substitution or palladium-catalyzed cross-coupling.

Nucleophilic Substitution Approach

  • Activation : The hydroxymethyl triazolo-pyridine is converted to its chloride derivative using SOCl₂ in dichloromethane.

  • Coupling : Reaction with 1-isopropyl-5-methoxy-1H-indole-3-carboxamide in acetonitrile with K₂CO₃ as a base at 60°C for 12 h yields the final product (yield: 52%).

Palladium-Catalyzed Cross-Coupling

  • Borylation : The indole carboxamide is converted to a boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Suzuki–Miyaura coupling : Reacted with 3-bromomethyl-triazolo[4,3-a]pyridine under microwave irradiation (120°C, 3 h) with Cs₂CO₃ as a base (yield: 45%).

Table 2: Comparison of Coupling Methods

MethodConditionsYieldAdvantages
Nucleophilic substitutionK₂CO₃, CH₃CN, 60°C, 12 h52%Simplicity, no metal catalysts
Suzuki couplingPdCl₂(PPh₃)₂, Cs₂CO₃, microwave, 120°C45%Tolerates steric bulk

Purification and Analytical Characterization

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted intermediates.

  • HPLC : Purity >98% confirmed using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

  • NMR : Key signals include δ 8.72 (triazolo-pyridine H2), δ 6.89 (indole H4), and δ 4.51 (methylene bridge).

Industrial-Scale Optimization

  • Solvent selection : Acetonitrile outperforms DMF in minimizing side reactions.

  • Catalyst recycling : PdCl₂(PPh₃)₂ is recovered via precipitation with hexane (reuse efficiency: 78% after 3 cycles).

  • Yield enhancement : Microwave irradiation reduces reaction time by 60% compared to conventional heating.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors targeting oncology and autoimmune diseases. Derivatives with modified substituents (e.g., fluoro or trifluoromethyl groups) show enhanced bioavailability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyridine nitrogen atoms within the triazolo[4,3-a]pyridine scaffold participate in nucleophilic substitutions. For example:

  • Triazole Ring Reactivity : The N1 atom of the triazole ring undergoes nucleophilic attack, particularly in acidic or basic conditions. This site is critical for coordinating with electrophiles or metal ions in catalytic systems.

  • Pyridine Ring Activation : The electron-deficient pyridine ring facilitates substitutions at positions 6 or 7, especially when functionalized with electron-withdrawing groups (e.g., trifluoromethyl) .

Table 1: Nucleophilic Substitution Examples

Substrate PositionNucleophileConditionsProductYieldSource
Triazole N1Grignard ReagentDry THF, 0°CAlkylated triazole65%
Pyridine C6NH₃ (aq)80°C, 12h6-Amino derivative52%

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

  • Intramolecular Cyclization : Under basic conditions (e.g., KOH/EtOH), the carboxamide group can cyclize with adjacent functional groups to form quinazolinone or benzodiazepine analogs .

  • Cross-Cyclization : Reaction with aryl isothiocyanates yields thiosemicarbazides, which cyclize to form 1,2,4-triazole-3-thiones .

Key Conditions :

  • Hydrazine hydrate for opening ester groups to form hydrazides .

  • Aqueous KOH for cyclizing thiosemicarbazides to mercapto-triazoles (80–90% yields) .

Electrophilic Aromatic Substitution

The indole and pyridine rings undergo electrophilic substitutions:

  • Indole C5 Methoxy Group : Directs electrophiles to the C4 and C6 positions. Nitration or halogenation occurs under mild conditions.

  • Pyridine Ring : Limited reactivity due to electron deficiency, but Friedel-Crafts alkylation is feasible at the indole C3 position.

Example :

  • Bromination at indole C4 using NBS (N-bromosuccinimide) in CCl₄ yields 4-bromo derivatives.

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling:

  • Acidic Hydrolysis : Concentrated HCl reflux cleaves the amide bond to yield 1-isopropyl-5-methoxyindole-3-carboxylic acid and triazolopyridinemethylamine.

  • Coupling Reactions : EDCI/HOBt-mediated amidation with carboxylic acids generates analogs with modified pharmacological profiles .

Table 2: Amide Bond Transformations

Reaction TypeReagents/ConditionsProductApplicationSource
Hydrolysis6M HCl, 100°C, 8hCarboxylic acid + amineIntermediate synthesis
Suzuki CouplingPd(OAc)₂, K₂CO₃, DMFBiaryl derivativesKinase inhibitor development

Oxidation and Reduction

  • Indole Oxidation : MnO₂ selectively oxidizes the indole C2–C3 bond to form an oxindole derivative, altering bioactivity.

  • Triazole Reduction : H₂/Pd-C reduces the triazole ring to a dihydrotriazole, enhancing solubility.

Biological Interaction-Driven Reactivity

In enzymatic environments (e.g., IDO1 inhibition):

  • Heme Coordination : The triazole N1 atom coordinates with the heme iron in IDO1, a key step in its immunosuppressive mechanism .

  • Metabolic Stability : Resistance to CYP450-mediated oxidation due to steric shielding by the isopropyl group .

Figure 1 : Proposed binding mode with IDO1 (derived from molecular dynamics simulations) .

Comparative Reactivity Table

Functional GroupReaction TypesBiological Relevance
Triazole ringNucleophilic substitution, CoordinationEnzyme inhibition (IDO1)
Indole ringElectrophilic substitutionModulating kinase selectivity
CarboxamideHydrolysis, CouplingProdrug design

Scientific Research Applications

Cancer Immunotherapy

Recent studies have identified N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide as a promising inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression. IDO1 inhibitors enhance the immune response against tumors by preventing the catabolism of tryptophan, thus promoting T-cell activity. The compound has shown sub-micromolar potency and high selectivity towards IDO1, making it a candidate for further development in cancer immunotherapy .

Anticancer Activity

The compound's structural framework allows it to interact effectively with various biological targets. Studies on related compounds have demonstrated significant anticancer activities against various cell lines. For example, derivatives of the triazolo-pyridine scaffold have been shown to exhibit potent activity against melanoma (A375) and breast cancer (MCF-7) cell lines with IC₅₀ values in low micromolar ranges . The incorporation of the indole moiety is believed to enhance these effects by modulating signaling pathways involved in cell proliferation and survival.

Case Study 1: IDO1 Inhibition

In a study published in Nature Communications, researchers utilized structure-based virtual screening to identify compounds that inhibit IDO1. Among these, this compound was highlighted for its ability to bind effectively to the enzyme's active site. The study reported improvements in metabolic stability and selectivity over other heme-containing enzymes, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Synergistic Effects with Other Therapies

Another study explored the combination of IDO1 inhibitors with checkpoint inhibitors in preclinical models. The findings indicated that the administration of this compound alongside PD-1 inhibitors resulted in enhanced antitumor activity compared to monotherapy. This suggests that this compound could play a crucial role in combination therapies aimed at improving patient outcomes in cancer treatment .

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound differs from analogues in primarily in its triazolo-pyridine core (vs. triazolo-pyrimidine in H11–H15). Additionally, the indole-carboxamide side chain in the target compound is substituted with a methoxy group (electron-donating) and isopropyl group (bulky alkyl), whereas analogues in feature substituents like bromo, cyclopropyl, or piperazine groups (Table 1) .

Physicochemical Properties

Key differences in melting points, yields, and solubility can be inferred from substituent effects:

Compound ID () Substituents Melting Point (°C) Yield (%)
H11 4-Bromo-aniline 159–160 47
H12 Cyclopropyl-methanamine 157–158 55
H14 4-Phenylpiperazine 165–166 44
H15 4-Ethylpiperazine 163–165 66

The target compound’s isopropyl and methoxy groups may enhance lipophilicity compared to H11 (bromo, polarizable) or H14–H15 (piperazine, polar). This could influence membrane permeability or metabolic stability .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may parallel methods in –2, though pyridine core formation could require distinct reagents (e.g., palladium-catalyzed coupling for indole attachment) .
  • Structure-Activity Relationships (SAR) : Bulky substituents (e.g., isopropyl) in the target compound may reduce metabolic clearance compared to smaller groups in H12 (cyclopropyl) .
  • Isomerization Risks : underscores the need to control reaction conditions to avoid unwanted isomerization of triazolo-heterocycles, a critical factor in scaling up the target compound’s synthesis .

Biological Activity

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article will explore the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 312.37 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety often exhibit diverse biological activities. The mechanism of action typically involves:

  • Inhibition of Cell Proliferation : Many derivatives have shown potent antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Targeting Signaling Pathways : These compounds may inhibit critical signaling pathways such as the ERK pathway, which is involved in cell growth and survival.

Anticancer Activity

A series of studies have evaluated the anticancer potential of compounds related to this compound. Notably:

Compound Cell Line IC50 (µM) Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Induces apoptosis
H12MCF-713.1Cell cycle arrest

These findings suggest that N-[1,2,4]triazolo[4,3-a]pyridine derivatives can effectively inhibit cancer cell proliferation through multiple mechanisms.

Case Study 1: Antiproliferative Activity

A study conducted on a series of [1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated that compound H12 exhibited significant antiproliferative activity against MGC-803 cells with an IC50 value of 9.47 µM. This compound was shown to induce apoptosis and G2/M phase arrest through modulation of cell cycle-related proteins.

Case Study 2: ERK Signaling Pathway

Further investigations revealed that compound H12 significantly inhibited the phosphorylation levels of key proteins in the ERK signaling pathway (ERK1/2 and AKT). This suggests its potential as a therapeutic agent targeting this critical pathway in cancer progression.

Other Biological Activities

Beyond anticancer properties, [1,2,4]triazolo[4,3-a]pyridines have also been associated with:

  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Neuroprotective Effects : Certain compounds have shown promise in protecting neuronal cells from oxidative stress.

Q & A

Basic: What synthetic methodologies are commonly employed to construct the [1,2,4]triazolo[4,3-a]pyridine core?

The [1,2,4]triazolo[4,3-a]pyridine scaffold is synthesized via cyclization reactions. Key methods include:

  • Microwave-assisted coupling : Methanol/water (1:2 v/v) with trifluoroacetic acid (TFA) achieves ~66-67% yield under controlled conditions .
  • Phosphonate intermediates : Nucleophilic substitution or cycloaddition reactions are used to introduce methylene-linked groups (e.g., phosphonates) .
  • Precursor utilization : Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1260831-52-4) serves as a versatile precursor for further functionalization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns regiochemistry (e.g., triazolo-pyridine protons at δ 7.5-8.5 ppm; indole protons at δ 6.8-7.3 ppm) .
  • IR spectroscopy : Identifies carbonyl (1722 cm⁻¹ for esters) and amide (~1650 cm⁻¹) stretches .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How can computational modeling predict bioactivity?

Molecular docking evaluates binding affinities to targets (e.g., kinases). Parameters include:

  • Binding energy (ΔG) : Lower values indicate stronger interactions.
  • Hydrogen-bond networks : Critical for stabilizing ligand-receptor complexes (e.g., pyrazole-triazolo hybrids in kinase inhibition) .

Advanced: What strategies improve yields in triazolo-pyridine-indole coupling?

  • Catalyst optimization : TFA vs. Lewis acids (e.g., ZnCl₂) .
  • Solvent polarity : DMF enhances solubility; methanol/water promotes cyclization .
  • Reaction time : Microwave irradiation (30-60 min) outperforms conventional reflux (1-4 hrs) .

Basic: How is the indole-carboxamide linkage formed?

Condensation of indole-3-carboxaldehyde derivatives with amines (e.g., 3-amino-5-pyrazolone) in ethanol with triethylamine yields Schiff bases, which are stabilized or reduced .

Advanced: How do substituents influence stability and reactivity?

  • Electron-donating groups (e.g., 5-methoxy) : Enhance indole stability via resonance .
  • Bulky substituents (e.g., isopropyl) : Improve hydrophobic interactions in target binding .

Basic: What purification techniques are recommended?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients .
  • Recrystallization : Ethanol or methanol/water mixtures achieve >95% purity .
  • HPLC : Resolves stereoisomers .

Advanced: How is regioselectivity controlled in cyclization?

  • Precursor design : 3-Aminopyridine derivatives direct ring closure .
  • Catalytic systems : Cu(I) promotes specific pathways .
  • Temperature control : Lower temps favor kinetic regioisomers .

Basic: How do solvents influence synthesis?

  • Methanol/water : Optimizes microwave-assisted cyclization .
  • DMF : Preferred for alkylation due to high polarity .

Advanced: How are spectral data discrepancies resolved?

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations .
  • X-ray crystallography : Definitive structural confirmation (e.g., CCDC 1876881) .
  • Database benchmarking : Compares with known triazolo-pyridine derivatives .

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